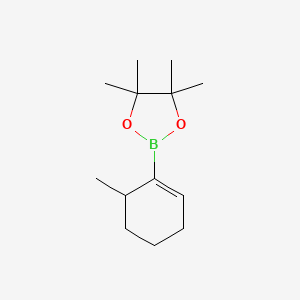

4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolan

Übersicht

Beschreibung

3-Methylcyclohex-1-ene-2-boronic acid pinacol ester is a useful research compound. Its molecular formula is C13H23BO2 and its molecular weight is 222.135. The purity is usually 95%.

BenchChem offers high-quality 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kreuzkupplungsreaktionen

Diese Verbindung wird als Reagenz in Suzuki–Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsprozess, der die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Reaktion von Organoborverbindungen mit organischen Halogeniden ermöglicht .

Stereospezifische Funktionalisierungen und Transformationen

Die Verbindung ist an stereospezifischen Funktionalisierungen und Transformationen von sekundären und tertiären Boronsäureestern beteiligt . Diese Transformationen, die die hohe Enantiomerenanreicherung des Ausgangs-Boronsäureesters erhalten, führen zur Bildung neuer C–C-, C–O-, C–N-, C–X- oder C–H-Bindungen an stereogenen Zentren .

Protodeboronierung von Alkylboronsäureestern

Die Verbindung wird bei der Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern verwendet . Protodeboronierung ist ein Prozess, bei dem die Bor-Einheit aus dem Boronsäureester entfernt wird, und diese Verbindung wird in der katalytischen Protodeboronierung verwendet .

Herstellung von Aminothiazolen

Diese Verbindung wird als Reagenz für die Herstellung von Aminothiazolen verwendet . Aminothiazole sind eine Klasse von organischen Verbindungen, die wegen ihrer möglichen biologischen Aktivitäten untersucht wurden .

Herstellung von Aminopyridoindolcarboxamiden

Die Verbindung wird auch bei der Herstellung von Aminopyridoindolcarboxamiden verwendet . Diese Verbindungen sind potenzielle JAK2-Inhibitoren für die Therapie myeloproliferativer Erkrankungen

Wirkmechanismus

Target of Action

The primary target of 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, also known as 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester or 6-Methyl-1-cyclohexene-1-boronic Acid Pinacol Ester, is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (which is formally nucleophilic) is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that pinacol boronic esters are generally considered to be stable and readily prepared , which may suggest good bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the rate of the reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Biologische Aktivität

3-Methylcyclohex-1-ene-2-boronic acid pinacol ester (CAS No. 448211-44-7) is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Boronic Acid Derivatives

Boronic acids and their esters have been extensively studied for their roles in medicinal chemistry. They are known to interact with various biological targets, making them valuable in drug development. The unique reactivity of boron-containing compounds allows them to participate in diverse chemical reactions, including Suzuki-Miyaura coupling, which is pivotal in synthesizing pharmaceuticals.

The biological activity of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester can be attributed to its ability to:

- Inhibit Proteasome Activity : Similar to other boronic acid derivatives, this compound may inhibit proteasome activity, leading to the accumulation of misfolded proteins in cells, which can trigger apoptosis in cancer cells .

- Interact with Enzymes : The boron atom can form reversible covalent bonds with nucleophilic sites on enzymes, potentially modulating their activity. This interaction is crucial for developing inhibitors targeting specific pathways involved in disease processes .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that boronic acid derivatives, including 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester, showed significant cytotoxicity against multiple cancer cell lines. The mechanism involved the inhibition of the ubiquitin-proteasome pathway, leading to increased apoptosis rates in treated cells .

- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The efficacy was attributed to its ability to disrupt bacterial cell wall synthesis.

- Enzyme Interaction Studies : Investigations into the interactions of boronic esters with enzymes revealed that these compounds could effectively inhibit serine proteases by forming stable complexes with the active site residues. This property is being explored for therapeutic applications in treating diseases involving dysregulated protease activity .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(6-methylcyclohexen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVRBTBASYOFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901154512 | |

| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901154512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448211-44-7 | |

| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448211-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901154512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.